1-Ethyl-3-formyl-1H-indole-2-carboxylic acid

Descripción

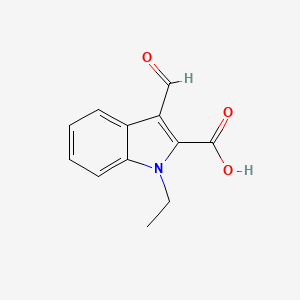

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid (CAS: 78358-23-3) is a substituted indole derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.23 g/mol . Its structure features:

- An ethyl group at the 1-position of the indole ring.

- A formyl group (-CHO) at the 3-position.

- A carboxylic acid (-COOH) at the 2-position.

This compound is used in pharmaceutical and materials science research, particularly as a precursor for synthesizing bioactive molecules or functionalized heterocycles .

Propiedades

IUPAC Name |

1-ethyl-3-formylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16/h3-7H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYGLYURHOIYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78358-23-3 | |

| Record name | 1-ethyl-3-formyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Pharmaceutical Development

The compound has been investigated for its potential in drug development targeting various diseases:

- Antiviral Activity : Studies indicate that it may inhibit HIV integrase, a crucial enzyme in the HIV replication cycle. The binding conformation analysis suggests that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing its inhibitory effects with an IC50 value of 0.13 μM .

- Cancer Treatment : Its antiproliferative properties have been explored against leukemia cells, showcasing its potential as an anticancer agent.

- Allergic Diseases : The compound acts as an antagonist to the CysLT1 receptor, indicating possible applications in treating asthma and other allergic responses.

The biological activity of 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid has been documented in various studies:

- CRTH2 Receptor Antagonism : Investigated for its role in allergic diseases.

- IDO Inhibition : Potential as an immunotherapeutic agent by inhibiting indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation.

- p38 MAP Kinase Inhibition : Relevant in inflammation pathways, suggesting applications in anti-inflammatory therapies.

Case Studies and Research Findings

Numerous research studies have focused on optimizing the structure of indole derivatives to enhance their biological activity. For instance:

- A study demonstrated that modifications at the C6 position of the indole scaffold significantly improved integrase inhibition, reinforcing the importance of structural optimization in drug design .

- Another investigation revealed that introducing long branches or halogenated groups at specific positions on the indole core could markedly enhance inhibitory effects against HIV integrase, suggesting avenues for further development .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-Ethyl-1H-indole-3-carboxylic acid (CAS: 132797-91-2)

- Molecular formula: C₁₁H₁₁NO₂.

3-(Phenylthio)-1H-indole-2-carboxylic acid (CAS: 116757-25-6)

- Molecular formula: C₁₅H₁₁NO₂S.

- Key differences : A phenylthio group (-SPh) replaces the ethyl and formyl groups.

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid (CAS: 885525-21-3)

Physical and Chemical Properties

Key observations :

- The formyl group enables condensation reactions (e.g., with amines or hydrazines), similar to ethyl 3-formyl-1H-indole-2-carboxylate .

Actividad Biológica

1-Ethyl-3-formyl-1H-indole-2-carboxylic acid is a notable indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are significant in medicinal chemistry, often exhibiting properties such as antiviral, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 217.22 g/mol. Its structure includes an ethyl group, a formyl group, and a carboxylic acid functional group attached to the indole nucleus. This unique combination of functional groups contributes to its biological activity and reactivity in various chemical reactions.

The primary mechanism of action for this compound involves its interaction with HIV-1 integrase , an essential enzyme for the viral replication cycle. The compound binds to the active site of integrase, inhibiting its function and thereby blocking viral replication pathways. This interaction is crucial for developing antiviral therapies targeting HIV.

| Target Enzyme | Mode of Action | Result of Action |

|---|---|---|

| HIV-1 Integrase | Binds to the active site | Inhibition of viral replication |

Biological Activity

Recent studies have highlighted the broad-spectrum biological activities of this compound:

- Antiviral Activity : The compound has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM in optimized derivatives . This suggests strong potential for further development as an antiviral agent.

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including leukemia cells. The structure–activity relationship (SAR) studies reveal that modifications at specific positions on the indole core enhance this activity .

- Other Biological Activities : The compound also shows promise as an IDO inhibitor , which may have implications in immunotherapy, and as a CRTH2 receptor antagonist , indicating potential applications in treating allergic diseases.

Table 2: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antiviral | IC50 against HIV-1 integrase: ~0.13 μM |

| Antiproliferative | Effective against leukemia cell lines |

| IDO Inhibition | Potential immunotherapeutic applications |

| CRTH2 Antagonism | Relevant for treatment of allergic responses |

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Antiviral Efficacy : A study demonstrated that structural modifications significantly improved the inhibitory effects against HIV integrase, with derivatives showing IC50 values ranging from 0.13 to 6.85 μM . The introduction of long-chain substituents at specific positions on the indole core was found to enhance binding affinity and inhibitory action.

- Cancer Cell Line Studies : Another investigation evaluated the antiproliferative effects on human cancer cell lines, revealing that certain derivatives could induce apoptosis and enhance caspase activity in MDA-MB-231 breast cancer cells . The results suggested that these compounds could serve as potential candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves three key steps:

Indole Core Formation : Start with a Japp−Klingemann condensation followed by Fischer indole (aza-Cope) ring closure to generate the indole-2-carboxylate intermediate .

Formylation : Use Vilsmeier−Haack formylation (DMF/POCl₃ in DCE under reflux) to introduce the aldehyde group at the 3-position of the indole ring .

Functionalization : Ethyl group introduction at the 1-position can be achieved via alkylation (e.g., using ethyl bromide with Cs₂CO₃ in DMF) .

Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How is the purity and structure of this compound verified?

- Methodological Answer :

- Spectroscopy : FT-IR and ¹H/¹³C NMR confirm functional groups (e.g., aldehyde proton at ~10 ppm, ethyl group protons at 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₁NO₃: 217.0739).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can the Vilsmeier−Haack formylation step be optimized to maximize yield?

- Methodological Answer :

- Reagent Ratios : Maintain a 1:1.2 molar ratio of indole substrate to POCl₃ to avoid over-formylation .

- Temperature Control : Reflux in DCE at 80–85°C for 7 hours ensures complete reaction while minimizing side products .

- Workup : Neutralize excess POCl₃ with cold aqueous NaHCO₃ to stabilize the aldehyde group .

Yields >85% are achievable under these conditions .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Structural Confirmation : Re-analyze derivatives via X-ray crystallography to rule out polymorphic variations .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Data Normalization : Compare IC₅₀ values against a reference compound (e.g., aplysinopsin) to account for inter-lab variability .

Q. How can computational modeling predict reactivity for functionalizing the 1-ethyl group?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model electrophilic substitution at the 1-position. Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to simulate reaction environments .

- Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., Arrhenius plots for alkylation reactions) .

Data Contradiction and Mechanistic Analysis

Q. Why do ester hydrolysis conditions vary significantly across literature reports?

- Methodological Answer :

- Base Selection : LiOH in THF/water (50°C, 2 h) offers milder conditions suitable for acid-sensitive substrates, while NaOH/EtOH may cause decarboxylation .

- Substrate Steric Effects : Bulky 1-ethyl groups slow hydrolysis; extend reaction time to 4–6 hours for complete conversion .

- Analytical Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track progress and avoid over-hydrolysis .

Q. What mechanistic insights explain byproduct formation during condensation with thiohydantoins?

- Methodological Answer :

- Intermediate Trapping : Isolate the Knoevenagel adduct (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] intermediate) via column chromatography (CH₂Cl₂/MeOH 95:5) to prevent cyclization side reactions .

- Acid Catalysis : Add acetic acid (1 eq.) to stabilize the enol intermediate and suppress dimerization .

- Temperature Optimization : Conduct reactions at 60°C (not reflux) to balance kinetics and thermodynamics .

Functionalization and Application Design

Q. How to design this compound derivatives for selective CysLT1 receptor antagonism?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethyl group with cyclopentylamino (logP ~2.5) to enhance lipophilicity and receptor binding .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align the aldehyde group with key hydrogen-bond acceptors in the CysLT1 active site .

- In Vivo Testing : Assess bronchoconstriction inhibition in ovalbumin-sensitized murine models, dosing at 10 mg/kg (oral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.